molecular formula C8H14O B154296 4-Hepten-3-one, 5-methyl- CAS No. 1447-26-3

4-Hepten-3-one, 5-methyl-

Cat. No.: B154296
CAS No.: 1447-26-3
M. Wt: 126.20 g/mol
InChI Key: XJEHTASYOBAEDB-UHFFFAOYSA-N
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Description

“4-Hepten-3-one, 5-methyl-” is a chemical compound with the molecular formula C8H14O . It is also known by other names such as “5-Methyl-4-hepten-3-one” and "3-Methyl-3-hepten-5-one" . The compound has a molecular weight of 126.1962 .


Molecular Structure Analysis

The IUPAC Standard InChI for “4-Hepten-3-one, 5-methyl-” is InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3/b7-6+ . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hepten-3-one, 5-methyl-” include a molecular weight of 126.1962 . More detailed properties like boiling point, melting point, etc., were not found in the web search results.

Scientific Research Applications

Nano-nickel Catalysts for Hydrogenation

Nano-nickel catalysts, when modified with tin, demonstrate significant potential in the selective hydrogenation of compounds like 6-methyl-5-hepten-2-one. The modification of nickel nanoparticles with small quantities of tin enhances the ability to perform C-O bond hydrogenation, indicating the potential for selective catalytic processes in organic synthesis (Zienkiewicz-Machnik et al., 2017).

Palladium-Mediated Cyclization

The compound 6-methyl-1-phenyl-6-hepten-2-one, when reacted with palladium(II) complexes, undergoes cyclization to form 3-methyldiphenylmethane. This process involves a palladium-mediated carbonyl-ene reaction, highlighting the potential of such reactions in complex organic synthesis and potentially in the modification or synthesis of compounds related to 5-methyl-4-hepten-3-one (Xiaoqing Han and R. Widenhoefer, 2007).

Analytical Chemistry Applications

Rapid Determination in Fruits

6-Methyl-5-hepten-2-one (MHO), a chemical intermediate and flavor component derived from carotenoid during fruit metabolism, can be effectively determined in fruits using a rapid liquid-liquid extraction-gas chromatography-mass spectrometry method. This highlights the compound's significance in food chemistry, particularly in understanding flavor profiles and metabolic pathways in fruits (Zhen Zhou et al., 2021).

Material Chemistry Applications

Engineering Hydrogen-Bonded Molecular Crystals

Compounds derived from hexaphenylbenzene and related compounds, such as hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene, show the potential in engineering hydrogen-bonded molecular crystals. These materials have applications in the development of advanced materials with specific properties, potentially relevant to the derivatives of 5-methyl-4-hepten-3-one (K. Maly et al., 2007).

Safety and Hazards

The safety data sheet for “5-Methyl-4-hepten-3-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

5-methylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHTASYOBAEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870873
Record name 5-Methylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-26-3
Record name 5-Methylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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